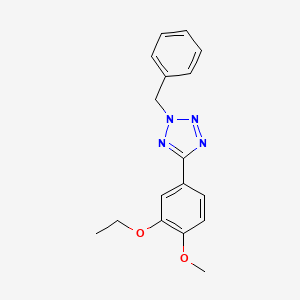
N-(5-chloro-2-pyridinyl)-4-isopropylbenzenesulfonamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-4-isopropylbenzenesulfonamide, commonly known as CPIS, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using specific methods and has been found to have various biochemical and physiological effects.
Mécanisme D'action
CPIS is known to inhibit the activity of TRPM8, a calcium channel protein that is involved in various cellular processes. TRPM8 is known to be overexpressed in various cancer cells, and its inhibition by CPIS has been found to reduce cancer cell proliferation and migration. CPIS has also been found to inhibit the release of insulin from pancreatic beta cells by blocking the activity of TRPM8.
Biochemical and Physiological Effects:
CPIS has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of TRPM8, leading to reduced cancer cell proliferation and migration. CPIS has also been found to inhibit the release of insulin from pancreatic beta cells, leading to reduced insulin secretion. Additionally, CPIS has been found to modulate calcium signaling in various physiological processes, including muscle contraction and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
CPIS has several advantages for lab experiments. It is a potent and selective inhibitor of TRPM8, making it a useful tool for studying the role of this protein in various biological processes. CPIS is also relatively easy to synthesize and purify, making it readily available for scientific research. However, CPIS has certain limitations as well. It is a sulfonamide compound, which can limit its solubility in aqueous solutions. Additionally, CPIS can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CPIS. One area of research could be to investigate the role of TRPM8 in other biological processes, such as pain sensation and thermoregulation. Another area of research could be to develop more potent and selective inhibitors of TRPM8, which could have potential therapeutic applications. Additionally, further research could be done to investigate the potential side effects of CPIS and to optimize its use in scientific research.
Conclusion:
In conclusion, N-(5-chloro-2-pyridinyl)-4-isopropylbenzenesulfonamide, or CPIS, is a chemical compound that has been widely used in scientific research for its unique properties. It is synthesized using specific methods and has been found to have various biochemical and physiological effects. CPIS is a potent and selective inhibitor of TRPM8, making it a useful tool for studying the role of this protein in various biological processes. While CPIS has certain limitations, it has several advantages for lab experiments. There are several future directions for research on CPIS, including investigating the role of TRPM8 in other biological processes and developing more potent and selective inhibitors of this protein.
Applications De Recherche Scientifique
CPIS has been extensively used in scientific research as a tool to study various biological processes. It has been used to investigate the role of specific proteins, such as TRPM8, in cancer cell proliferation and migration. CPIS has also been used to study the role of calcium signaling in various physiological processes, including insulin secretion and muscle contraction.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10(2)11-3-6-13(7-4-11)20(18,19)17-14-8-5-12(15)9-16-14/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAGTCVBBVKGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4671752.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4671754.png)
![N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4671761.png)
![methyl 13-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4671773.png)


![2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one](/img/structure/B4671798.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4671806.png)
![{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4671824.png)

![3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-furamide](/img/structure/B4671842.png)
